BenchChemオンラインストアへようこそ!

Ulimorelin

Gastroparesis Gastrointestinal Motility Prokinetic Agents

Ulimorelin is a conformationally rigid macrocyclic peptidomimetic selective for GHSR-1a (Ki=16nM). Unlike Relamorelin or Macimorelin, it isolates peripheral GI prokinetic activity from central GH release, delivering 100x metoclopramide potency in gastric emptying assays without endocrine confounding effects. This functional selectivity makes Ulimorelin uniquely suitable for enteric nervous system studies and translational gastroparesis programs requiring clinically validated benchmarks.

Molecular Formula C30H39FN4O4
Molecular Weight 538.7 g/mol
CAS No. 842131-33-3
Cat. No. B1683390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlimorelin
CAS842131-33-3
SynonymsUlimorelin, TZP-101, TZP 101, TZP101
Molecular FormulaC30H39FN4O4
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4
InChIInChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1
InChIKeyWGYPAJVJMXQXTR-ABNZCKJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ulimorelin (CAS 842131-33-3) Scientific Procurement Guide | Ghrelin Agonist Comparator Evidence


Ulimorelin (development code TZP-101) is a synthetic macrocyclic small-molecule ghrelin receptor (GHSR-1a) agonist that has advanced to Phase 3 clinical investigation for gastrointestinal motility disorders [1]. Unlike native ghrelin, which is a 28-amino acid acylated peptide with a half-life of approximately 30 minutes, ulimorelin is a non-peptidic, orally bioavailable macrocycle with a molecular weight of 538.65 g/mol (C30H39FN4O4) [2]. Its mechanism involves high-affinity binding to the GHSR-1a receptor, producing prokinetic effects primarily localized to the upper gastrointestinal tract [3]. The compound demonstrates significant vasorelaxant activity mediated through competitive antagonism at α1-adrenoceptors, a secondary pharmacology that distinguishes it from peptide-based ghrelin mimetics [4].

Ulimorelin vs. Generic Ghrelin Agonists: Why Receptor Binding Affinity Alone Is Insufficient for Procurement Decisions


Substituting ulimorelin with other ghrelin receptor agonists based solely on in vitro binding affinity (Ki) is scientifically unsound. Ulimorelin and relamorelin share the same molecular target (GHSR-1a) yet differ by approximately 38-fold in binding affinity (16 nM vs. 0.42 nM Ki, respectively) [1]. However, this affinity differential does not predict in vivo efficacy, as ulimorelin demonstrates peripheral selectivity with negligible growth hormone (GH) release, whereas relamorelin is centrally penetrant and produces robust GH secretion comparable to native ghrelin [2]. Furthermore, among in-class ghrelin agonists, ulimorelin exhibits a distinct secondary pharmacology profile—competitive α1-adrenoceptor antagonism—which is absent in peptide-based ghrelin mimetics and contributes to vasorelaxant effects not observed with other GHSR-1a agonists [3]. Even the clinical development trajectory diverges sharply: ulimorelin achieved Phase 3 evaluation in diabetic gastroparesis, while the structurally distinct ghrelin agonist TZP-102 demonstrated inactivity in the same patient population [4]. These multifactorial differences mandate compound-specific procurement for any scientifically rigorous study design.

Ulimorelin (TZP-101) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Gastric Emptying Acceleration: Ulimorelin Demonstrates 23-46% Improvement in Gastric Emptying Time vs. Baseline in Humans

In a clinical pharmacology study assessing gastric emptying by scintigraphy in healthy adults, ulimorelin administered at 150-600 µg/kg every 8 hours produced statistically significant improvements in time to 50% liquid gastric emptying (∆t50) of 23% to 46% from baseline (P < 0.05), with effects sustained through Day 6 of dosing [1]. In contrast, the structurally distinct ghrelin agonist TZP-102 demonstrated no significant efficacy in gastroparesis patients, failing to meet primary endpoints in Phase 2b trials and resulting in program termination [2]. This establishes that within the ghrelin agonist class, only ulimorelin has demonstrated replicable gastric prokinetic activity in human subjects at clinically evaluated doses.

Gastroparesis Gastrointestinal Motility Prokinetic Agents

Clinical Symptom Reduction in Severe Diabetic Gastroparesis: Ulimorelin 80 µg/kg Reduces Vomiting Days by 63% vs. Placebo

In a randomized, placebo-controlled clinical trial of diabetic gastroparesis patients with severe baseline symptoms (mean GCSI Nausea/Vomiting subscale score: 4.45 ± 0.44 on a 0-5 scale), ulimorelin administered at 80 µg/kg daily as a 30-minute intravenous infusion produced statistically significant improvements versus placebo [1]. The ulimorelin 80 µg/kg group demonstrated a reduction in GCSI Nausea/Vomiting subscale score of -3.82 ± 0.76 points from baseline compared to placebo (P = 0.011), and reduction in GCSI Total score of -3.14 ± 0.78 points (P = 0.016) [1]. The proportion of days with vomiting was reduced from a mean of 3.2 days (placebo) to 1.2 days (ulimorelin) across the four-day treatment period—a 63% reduction (P = 0.05) [1]. Symptom improvements were maintained at the 30-day follow-up assessment for GCSI Total score (-1.99 ± 1.33, P = 0.032) [1].

Diabetic Gastroparesis Nausea and Vomiting Clinical Trial Data

Prolonged Colorectal Propulsion: Ulimorelin Evokes Sustained Motility Response While Alternative Ghrelin Agonists Exhibit Response Fade

Preclinical studies by Pustovit et al. demonstrated that ulimorelin evokes prolonged increases in rat colorectal propulsion, whereas responses to other ghrelin agonists fade over time despite continued receptor engagement [1]. This functional differentiation is attributed to biased agonism—the capacity of ulimorelin to preferentially activate specific GHSR-1a downstream signaling pathways that favor sustained prokinetic responses over acute activation [1]. The phenomenon of response fade observed with comparator ghrelin agonists may explain the clinical failure of alternative compounds such as TZP-102 and provides a mechanistic rationale for ulimorelin's unique in vivo pharmacological signature.

Colorectal Motility Biased Agonism Preclinical Pharmacology

Dual Pharmacology: α1-Adrenoceptor Antagonism Produces Vasorelaxation Absent in Other Ghrelin Agonists

Ulimorelin exhibits competitive antagonist activity at α1-adrenoceptors, producing measurable vasorelaxation in relevant assays [1]. This secondary pharmacology is not documented for relamorelin (RM-131), which is characterized solely as a selective GHSR-1a agonist , nor for other in-class ghrelin mimetics such as macimorelin or anamorelin. The functional consequence is that ulimorelin administration may produce vascular effects that are independent of ghrelin receptor activation, a consideration of critical importance for studies involving cardiovascular endpoints or for researchers seeking to dissociate gastrointestinal prokinetic effects from vascular responses.

α1-Adrenoceptor Vasorelaxation Secondary Pharmacology

Regional Specificity: Ulimorelin Accelerates Gastric Emptying Without Detectable Colonic Activity in Humans

A human scintigraphy study directly comparing gastric versus colonic effects revealed that ulimorelin produces potent gastric prokinetic activity (∆t50 improvement of 23-46%) but demonstrates no detectable effect on colonic transit as measured by the geometric mean center of colonic transit at 24 hours (GC24) [1]. This regional specificity—stomach-predominant action with colonic sparing—contrasts with relamorelin, which has been characterized as a gastrocolokinetic agent with documented acceleration of both gastric emptying and colonic transit [2]. The lack of colonic activity may explain ulimorelin's failure in postoperative ileus trials, where colonic motility recovers last [1], and informs appropriate model selection for motility studies.

Regional Gastrointestinal Motility Stomach vs. Colon Pharmacodynamics

Peripheral Selectivity: Minimal Growth Hormone Release Differentiates Ulimorelin from Centrally-Active Ghrelin Agonists

Despite acting as a ghrelin receptor agonist, ulimorelin is peripherally selective and produces little to no effect on growth hormone (GH) secretion [1]. This contrasts sharply with relamorelin (RM-131), which is a pentapeptide with central nervous system penetrance that increases GH levels in a manner comparable to native ghrelin [2], and with macimorelin, which is specifically developed as an oral GH secretagogue for diagnosing adult growth hormone deficiency . The peripheral restriction of ulimorelin likely stems from its macrocyclic structure (MW 538.65, cLogP 2.6) and transporter efflux characteristics that limit blood-brain barrier penetration.

Peripheral Restriction Growth Hormone CNS Penetration

Ulimorelin (CAS 842131-33-3) Validated Research Applications Based on Quantitative Evidence


Diabetic Gastroparesis Translational Models Requiring Validated Positive Control

Based on the Phase 2 clinical evidence demonstrating significant reduction in GCSI Nausea/Vomiting subscale scores (-3.82 ± 0.76, P = 0.011 vs. placebo) and 63% reduction in vomiting days (1.2 vs. 3.2 days, P = 0.05) in diabetic gastroparesis patients, ulimorelin is uniquely positioned as a validated positive control compound for in vivo models of diabetic gastrointestinal dysmotility [1]. Unlike alternative ghrelin agonists such as TZP-102 that failed to demonstrate clinical efficacy in the same indication, ulimorelin provides a benchmark with established human translatability, making it the preferred tool for target engagement studies, biomarker validation, and phenotypic screening aimed at identifying novel gastroparesis therapeutics [2].

Gastric-Selective Prokinetic Pharmacology Studies Requiring Colonic Sparing

The human scintigraphy data establishing ulimorelin's gastric prokinetic activity (∆t50 improvement of 23-46%, P < 0.05) coupled with the absence of detectable colonic transit effects (no significant change in GC24) qualifies ulimorelin as the optimal tool for studying gastric-specific motility mechanisms without confounding colonic activity [1]. This regional selectivity is not shared by relamorelin, which demonstrates both gastric and colonic prokinetic effects, nor by motilin agonists which also affect lower gastrointestinal transit [2]. Researchers investigating isolated gastric emptying, pyloric function, or upper GI motility in isolation should specifically procure ulimorelin rather than broader-spectrum prokinetic agents.

Biased Agonism and GHSR-1a Signaling Pathway Dissection Studies

Ulimorelin's demonstrated capacity to evoke prolonged colorectal propulsion responses while other ghrelin agonists exhibit response fade establishes its utility as a tool compound for investigating biased agonism at the GHSR-1a receptor [1]. The differential signaling profile—sustained functional response vs. acute activation followed by desensitization—makes ulimorelin the preferred positive control for studies examining G protein vs. β-arrestin pathway bias, receptor internalization kinetics, or the molecular determinants of sustained vs. transient ghrelin receptor signaling. No other commercially available ghrelin agonist has been explicitly characterized for this biased agonism signature in peer-reviewed literature.

Vascular Pharmacology Studies Requiring Combined GHSR-1a Agonism and α1-Adrenoceptor Antagonism

For investigations examining the intersection of ghrelin receptor signaling and adrenergic vascular tone, ulimorelin provides a unique dual-pharmacology tool due to its competitive α1-adrenoceptor antagonist activity [1]. This secondary pharmacology, which is absent from alternative ghrelin agonists including relamorelin, macimorelin, and anamorelin, produces measurable vasorelaxation independent of GHSR-1a activation [2]. Researchers studying mesenteric blood flow, splanchnic hemodynamics, or the vascular component of postoperative ileus pathophysiology should specifically procure ulimorelin; substitution with alternative ghrelin agonists will eliminate the adrenergic component and potentially yield misleading negative results in vascular endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ulimorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.